An In-Depth Technical Guide to 6-Methyl-1H-imidazo[1,2-b]pyrazole: Core Properties and Scientific Landscape
An In-Depth Technical Guide to 6-Methyl-1H-imidazo[1,2-b]pyrazole: Core Properties and Scientific Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic organic compound belonging to the imidazo[1,2-b]pyrazole family. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This guide provides a comprehensive overview of the core basic properties of 6-Methyl-1H-imidazo[1,2-b]pyrazole, including its chemical and physical characteristics, alongside an exploration of the broader biological potential of the imidazo[1,2-b]pyrazole class. While specific experimental data for the 6-methyl derivative is limited in publicly accessible literature, this document compiles available information and provides context based on related compounds.
Core Physicochemical Properties
Quantitative data for 6-Methyl-1H-imidazo[1,2-b]pyrazole is sparse. The following table summarizes the available information, with some values being predicted through computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃ | PubChem[1] |
| Molecular Weight | 121.14 g/mol | PubChem[1] |
| CAS Number | 42351-84-8 | CymitQuimica[2] |
| Predicted XlogP | 1.1 | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis and Characterization
One common approach is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), which allows for the one-pot synthesis of highly functionalized imidazo[1,2-b]pyrazoles from 3-aminopyrazoles, aldehydes, and isocyanides in the presence of an acid catalyst.[4]
General Synthetic Workflow:
Caption: General workflow for the synthesis of imidazo[1,2-b]pyrazole derivatives.
Characterization of imidazo[1,2-b]pyrazole derivatives typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the chemical structure.
Biological Activity and Therapeutic Potential
The imidazo[1,2-b]pyrazole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[4] It is important to note that the following information pertains to the broader class of imidazo[1,2-b]pyrazoles, as specific biological data for the 6-methyl derivative is not currently available.
Key Reported Activities:
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Anticancer: Various derivatives have shown promise as anticancer agents.[4][5]
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Antimicrobial: The scaffold has been explored for its potential against various microbial pathogens.
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Anti-inflammatory: Certain imidazo[1,2-b]pyrazole derivatives have demonstrated anti-inflammatory properties.[4]
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Antituberculosis: The potential of these compounds as antitubercular agents has also been investigated.[4]
The diverse biological activities suggest that the imidazo[1,2-b]pyrazole nucleus can interact with various biological targets. The specific activity is highly dependent on the nature and position of the substituents on the heterocyclic ring system.
Illustrative Signaling Pathway Involvement (Hypothetical for 6-Methyl Derivative):
Given the reported anticancer activities of related compounds, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer progression, such as kinase signaling cascades.
Caption: Hypothetical inhibition of a cancer signaling pathway by 6-Methyl-1H-imidazo[1,2-b]pyrazole.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of specific imidazo[1,2-b]pyrazole derivatives are typically found within the supplementary information of published research articles. For researchers interested in working with this class of compounds, a thorough literature search for specific derivatives with desired biological activities is recommended. A general procedure for the synthesis of a related compound, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate, involves the refluxing of ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate with α-bromoacetophenone and sodium carbonate in acetonitrile.[6]
Conclusion and Future Directions
6-Methyl-1H-imidazo[1,2-b]pyrazole belongs to a class of heterocyclic compounds with significant potential in drug discovery. While specific data on this particular derivative is limited, the broader family of imidazo[1,2-b]pyrazoles demonstrates a wide range of promising biological activities. Further research is warranted to synthesize and characterize 6-Methyl-1H-imidazo[1,2-b]pyrazole and to evaluate its specific physicochemical and biological properties. Such studies would contribute to a deeper understanding of the structure-activity relationships within this important class of molecules and could lead to the development of novel therapeutic agents. The adaptability of the imidazo[1,2-b]pyrazole scaffold makes it an attractive starting point for the design of new bioactive compounds.
References
- 1. PubChemLite - 6-methyl-1h-imidazo[1,2-b]pyrazole (C6H7N3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
